tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)9-10(13(14,15)16)17-8-6-4-5-7-18(8)9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQPQRWXZXTFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological targets. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets through binding to specific receptors or enzymes. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound, while the imidazo[1,2-a]pyridine core can provide structural rigidity and stability.
Molecular Targets and Pathways Involved:
Receptors: The compound may target G-protein-coupled receptors (GPCRs) or ion channels.
Enzymes: It may inhibit or modulate the activity of specific enzymes involved in disease pathways.
Pathways: The compound may affect signaling pathways related to inflammation, cell proliferation, or microbial resistance.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Patterns and Properties
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group at position 2 in the target compound enhances metabolic stability compared to analogs with CF₃ at other positions (e.g., position 6 in the imidazo[4,5-b]pyridine derivative) .
- Ester Groups : The tert-butyl ester confers steric protection against hydrolysis, unlike ethyl esters (e.g., compound 6a), which are more labile under basic conditions .
- Biological Activity : Derivatives with sulfonyl or heteroaromatic substituents (e.g., 3-ethylsulfonyl) exhibit stronger pesticidal properties, while the tert-butyl variant is typically reserved for drug discovery due to its pharmacokinetic advantages .
Spectroscopic Data
- ¹H NMR : Compound 6a shows characteristic peaks for the ethyl ester (δ 4.26 ppm, q) and imidazo[1,2-a]pyridine protons (δ 9.20 ppm, d), which differ from tert-butyl esters (typically δ ~1.2–1.4 ppm for tert-butyl protons) .
- Melting Points : The tert-butyl derivative’s melting point is expected to be higher than compound 6a (139–140°C) due to increased crystallinity from the bulky tert-butyl group.
Functional and Pharmacological Differences
- Lipophilicity : The tert-butyl ester increases logP compared to ethyl esters, enhancing blood-brain barrier penetration in drug candidates .
- Bioactivity : Unlike pesticidal analogs (e.g., sulfonyl-containing derivatives), the target compound is primarily explored for kinase inhibition, leveraging its trifluoromethyl group to bind hydrophobic pockets in enzyme active sites .
Biological Activity
Introduction
Tert-butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components: a trifluoromethyl group and an imidazo[1,2-a]pyridine core. The molecular formula is , indicating the presence of fluorine atoms that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 303.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | ≥ 98% (as per supplier data) |
Anticancer Properties
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the inhibition of specific kinases associated with cancer progression.
- Case Study : A derivative with a similar structure was tested against MDA-MB-231 (triple-negative breast cancer) cells, showing an IC50 of and a remarkable selectivity index compared to non-cancerous cells . This suggests that this compound may exhibit similar selectivity.
Anti-inflammatory Effects
Imidazo[1,2-a]pyridines have also been linked to anti-inflammatory activities. Compounds in this class were found to inhibit COX-2 enzyme activity effectively, which is crucial in the inflammatory process.
- Research Findings : In vitro studies demonstrated that certain derivatives suppressed COX-2 activity with IC50 values comparable to celecoxib, a standard anti-inflammatory drug . This positions this compound as a potential candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit Bruton's tyrosine kinase (Btk), which plays a pivotal role in B-cell activation and autoimmune diseases. This inhibition could lead to therapeutic benefits in conditions like rheumatoid arthritis .
- Cell Cycle Arrest : By inducing apoptosis and cell cycle arrest in cancer cells, these compounds may prevent tumor growth and metastasis.
Table 2: Comparative Pharmacokinetic Data (Hypothetical)
| Parameter | Value (Example Compound) |
|---|---|
| Bioavailability | ~70% |
| Half-life | 4 hours |
| Clearance Rate | 0.5 L/h/kg |
Q & A
Q. What are the optimized synthetic routes for tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors like 2-aminopyridine derivatives with trifluoromethyl-containing electrophiles. A common method uses potassium carbonate as a base in solvents such as ethanol or dimethoxyethane (DME) under reflux (60–100°C). For example, ethyl analogs are synthesized via cyclization of 2-aminopyridines with ethyl bromoacetate, suggesting analogous conditions for the tert-butyl ester . Optimization may require adjusting catalyst loading (e.g., EDCI for coupling) or solvent polarity to enhance cyclization efficiency.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Key methods include:
- 1H/13C NMR : To confirm the imidazo[1,2-a]pyridine core and substituent positions (e.g., tert-butyl group at ~1.2 ppm for 9H singlet) .
- HRMS : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and trifluoromethyl groups (C-F at 1100–1200 cm⁻¹) .
Q. How does the tert-butyl ester compare to methyl or ethyl esters in terms of stability and reactivity?
The tert-butyl group enhances steric protection of the ester, reducing hydrolysis rates compared to smaller esters. This stability is advantageous in multi-step syntheses but may require harsher conditions (e.g., TFA/CH₂Cl₂) for deprotection . Ethyl esters, in contrast, are more labile and prone to transesterification under basic conditions.
Advanced Research Questions
Q. What strategies mitigate low yields during the final cyclization step?
Low yields often stem from competing side reactions or incomplete ring closure. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 80°C, 30 min vs. 12 hours conventional heating) .
- Catalyst screening : Transition metals (e.g., Pd or Cu) or iodine catalysis can accelerate cyclization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Maps binding affinity to enzymes (e.g., kinases) by simulating interactions between the trifluoromethyl group and hydrophobic pockets .
- QSAR studies : Correlates substituent positions (e.g., trifluoromethyl at C2) with activity trends observed in analogs, such as anti-inflammatory or antimicrobial effects .
Q. How do researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Discrepancies may arise from assay variability or structural nuances. Approaches include:
- Comparative SAR studies : Testing tert-butyl derivatives against ethyl/methyl analogs under standardized conditions .
- Metabolic stability assays : Evaluating ester hydrolysis rates in biological matrices to distinguish prodrug effects .
- Crystallography : Resolving 3D structures to clarify binding modes versus homologs .
Data Analysis & Experimental Design
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-MS : Detects byproducts (e.g., de-esterified acids) with a C18 column and acetonitrile/water gradient .
- 19F NMR : Monitors trifluoromethyl group integrity and detects fluorinated impurities .
Q. How can researchers design experiments to probe the role of the trifluoromethyl group in bioactivity?
- Isosteric replacement : Synthesize analogs with –CF₃ replaced by –Cl, –CH₃, or –OCF₃ to assess electronic/hydrophobic contributions .
- Kinetic isotope effects : Substitute –CF₃ with –CD₃ to study metabolic stability via LC-MS .
Tables
Q. Table 1. Key Synthetic Parameters for tert-Butyl Derivatives
Q. Table 2. Biological Activity Trends in Imidazo[1,2-a]pyridine Analogs
| Substituent Position | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| C2-CF₃, C3-COOR | Anti-inflammatory (10 µM) | COX-2 | |
| C8-CH₃, C3-COOH | Antibacterial (MIC 8 µg/mL) | E. coli |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
